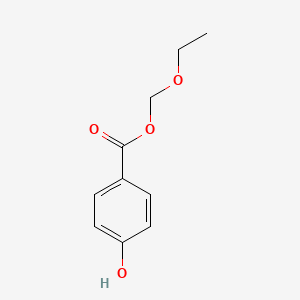
4-Hydroxy-benzoic acid ethoxymethyl ester
カタログ番号 B8297915
分子量: 196.20 g/mol
InChIキー: OSVGDVPVEZILLR-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Patent
US07311948B2
Procedure details


36.7 ml (0.26 mole) Of triethylamine were added under a nitrogen atmosphere to a solution of 36.1 g (0.26 mole) of 4-hydroxybenzoic acid in 200 ml of dichloromethane. The mixture was cooled in an ice-water bath, and 24.5 ml (0.26 mole) of chloromethyl ethyl ether in 100 ml of dichloromethane were added dropwise.





Identifiers


|
REACTION_CXSMILES
|
C(N(CC)CC)C.[OH:8][C:9]1[CH:17]=[CH:16][C:12]([C:13]([OH:15])=[O:14])=[CH:11][CH:10]=1.[CH2:18]([O:20][CH2:21]Cl)[CH3:19]>ClCCl>[CH2:18]([O:20][CH2:21][O:14][C:13](=[O:15])[C:12]1[CH:16]=[CH:17][C:9]([OH:8])=[CH:10][CH:11]=1)[CH3:19]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
36.7 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)N(CC)CC
|
|
Name
|
|
|
Quantity
|
36.1 g
|
|
Type
|
reactant
|
|
Smiles
|
OC1=CC=C(C(=O)O)C=C1
|
|
Name
|
|
|
Quantity
|
200 mL
|
|
Type
|
solvent
|
|
Smiles
|
ClCCl
|
Step Two
|
Name
|
|
|
Quantity
|
24.5 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)OCCl
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
ClCCl
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The mixture was cooled in an ice-water bath
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
C(C)OCOC(C1=CC=C(C=C1)O)=O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
